molecular formula C22H28Cl2N4O3S B12718059 1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- CAS No. 134828-37-8

1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-

Cat. No.: B12718059
CAS No.: 134828-37-8
M. Wt: 499.5 g/mol
InChI Key: JQCYXXSXKJJPRZ-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by its unique structural features, including the presence of sulfonamide and diazatricyclo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- typically involves multi-step organic reactions. The starting materials often include indole derivatives, sulfonyl chlorides, and diazatricyclo compounds. The reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification methods, such as crystallization, distillation, and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-5-sulfonamide derivatives: Compounds with similar structural features and biological activities.

    Diazatricyclo compounds: Molecules with similar diazatricyclo frameworks.

    Sulfonamide derivatives: Compounds containing sulfonamide groups with various biological activities.

Uniqueness

1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

134828-37-8

Molecular Formula

C22H28Cl2N4O3S

Molecular Weight

499.5 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-1H-indole-5-sulfonamide

InChI

InChI=1S/C22H28Cl2N4O3S/c1-21-11-26-13-22(2,20(21)29)14-27(12-21)19(26)17-10-25-18-4-3-15(9-16(17)18)32(30,31)28(7-5-23)8-6-24/h3-4,9-10,19,25H,5-8,11-14H2,1-2H3

InChI Key

JQCYXXSXKJJPRZ-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)S(=O)(=O)N(CCCl)CCCl)C

Origin of Product

United States

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